N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Catalog No.
S907934
CAS No.
864068-94-0
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

CAS Number

864068-94-0

Product Name

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

IUPAC Name

N-methyl-1-(1-methylindol-4-yl)methanamine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-12-8-9-4-3-5-11-10(9)6-7-13(11)2/h3-7,12H,8H2,1-2H3

InChI Key

KLCIPTOCOWTPKQ-UHFFFAOYSA-N

SMILES

CNCC1=C2C=CN(C2=CC=C1)C

Canonical SMILES

CNCC1=C2C=CN(C2=CC=C1)C

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is an organic compound characterized by the molecular formula C11H14N2. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure features a methanamine group attached to the 4-position of a 1-methylindole ring, making it a valuable scaffold for synthesizing various bioactive molecules.

Typical of indole derivatives, including:

  • Electrophilic Substitution: The indole ring can undergo electrophilic substitution due to its rich π-electron system, allowing for functionalization at various positions.
  • Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction: It can be reduced to form secondary amines using lithium aluminum hydride.
  • Substitution Reactions: The compound can also engage in substitution reactions, particularly at the 3-position of the indole ring.

Indole derivatives, including N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, have been identified as potential anticancer agents. Studies have demonstrated that some indole derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting enzymes such as SIRT1, which is involved in tumorigenesis. Additionally, these compounds may exhibit photocytotoxic properties, making them candidates for photodynamic therapy applications.

The synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine can be approached through several methods:

  • Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure.
  • N-Methylation: The nitrogen atom of the indole ring can be methylated using methyl iodide in the presence of a base like potassium carbonate.
  • Formylation and Reduction: The 4-position of the indole ring may be formylated using a Vilsmeier-Haack reaction, followed by reduction with sodium borohydride to introduce the methanamine group .

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine has potential applications in:

  • Pharmaceutical Development: Due to its anticancer properties and ability to interact with various biological targets, this compound could be developed into therapeutic agents.
  • Photodynamic Therapy: Its photocytotoxic properties make it suitable for applications in cellular imaging and targeted cancer therapies.

Research on interaction studies involving N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is limited but suggests that it may interact with specific molecular targets involved in cancer progression. Compounds from the indole family are known to modulate enzyme activities and receptor interactions, indicating that further studies could elucidate its precise mechanisms of action and therapeutic potential .

Several compounds share structural similarities with N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. These include:

Compound NameStructural Position of Methanamine GroupUnique Features
(1H-indol-3-yl)methanamine3-positionDifferent reactivity profile
(1-methyl-1H-indol-5-yl)methanamine5-positionVarying biological activity
(1H-indol-2-yl)methanamine2-positionDistinct pharmacological properties

Uniqueness: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is unique due to its specific positioning of the methanamine group at the 4-position of the 1-methylindole ring. This configuration influences its reactivity and biological activity, setting it apart from other indole derivatives .

XLogP3

1.4

Dates

Modify: 2023-08-16

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